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Compound of Interest |

Compound Name: 4-Chloro-6-hydroxypicolinic acid
CAS No.: 959244-16-7
Cat. No.: B3175762
. J

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7][8]

The elucidation of 4-Chloro-6-hydroxypicolinic acid (CAS: 959244-16-7) presents a dual
challenge common in heterocyclic chemistry: establishing unambiguous regiochemistry
(chlorine positioning) and defining the dominant tautomeric state (lactam vs. lactim).

This molecule is a functionalized pyridine derivative often encountered as an intermediate in
the synthesis of agrochemicals (e.g., synthetic auxins) or as a metabolite of chloropicolinic acid
herbicides. Correct structural assignment is critical because the biological activity of picolinates
is strictly dependent on the 6-position substitution pattern, which dictates binding affinity in
auxin signaling pathways.

This guide provides a self-validating analytical workflow to distinguish this molecule from its
isomers (e.g., 6-chloro-4-hydroxy) and confirm its solution-state behavior.

Tautomeric Framework & Structural Dynamics

Before interpreting spectral data, one must recognize that "6-hydroxypicolinic acid" is a
misnomer in most physiological and analytical contexts. In the solid state and polar solvents
(DMSO,

), the equilibrium strongly favors the 6-oxo-1,6-dihydropyridine (pyridone) tautomer.
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Failure to account for this results in misinterpretation of Carbon-13 NMR signals (looking for a
phenolic C-OH ~160 ppm instead of an amide-like C=0 ~165 ppm) and N-H proton signals.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer responsible for the structural duality.
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Caption: Figure 1. Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.[1]
In standard analytical solvents (DMSO-d6), the Lactam form dominates.

Analytical Strategy: The "Self-Validating" Protocol

To ensure high-confidence identification, we employ a subtractive logic approach. We do not
merely "find peaks"; we actively rule out isomers.

Step 1: Mass Spectrometry (Isotope Pattern Verification)

The first step is to confirm the elemental composition and the presence of chlorine.
e Technique: LC-MS (ESI-) or GC-MS (after derivatization).
» Diagnostic Criteria:

o Molecular lon: Look for

at m/z ~172 (based on MW 173.55).

o Isotope Signature: Chlorine possesses two stable isotopes,

(75.8%) and

(24.2%).
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o Validation: The mass spectrum must show a characteristic 3:1 intensity ratio between the
molecular ion (

) and the

peak. Absence of this pattern invalidates the presence of chlorine.

Step 2: 1H NMR (Regiochemistry & Symmetry)

The proton NMR spectrum in DMSO-d6 is the primary tool for determining the substitution
pattern.

o Expected Signals:
o Acidic/Exchangeable Protons: Broad singlets >10 ppm (COOH and NH/OH).
o Aromatic Protons: Two distinct signals.[2]
e The "Meta-Coupling" Proof:
o In 4-chloro-6-hydroxypicolinic acid, the protons are located at positions 3 and 5.
o These protons are meta to each other (separated by one carbon).
o Diagnostic: You should observe two doublets with a coupling constant (

) of 1.5 — 2.5 Hz.

o Contra-indicator:[1] If you see a

value of ~8 Hz, the protons are ortho, indicating the chlorine is likely at position 3 or 5, not
4.

Step 3: 13C NMR & DEPT (Electronic Environment)

Carbon NMR confirms the oxidation state of the ring carbons.
o Key Shifts (DMSO-d6):

o C=0 (Acid): ~165-170 ppm.
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o C=0 (Pyridone/C6): ~160-165 ppm (distinctly deshielded compared to a C-ClI carbon).
o C-CI (C4): ~140-145 ppm.
o C-H (C3, C5): ~100-125 ppm (verified by HSQC).

Advanced Structure Confirmation (2D NMR)

To definitively prove the structure is 4-chloro and not 5-chloro, Heteronuclear Multiple Bond
Correlation (HMBC) is required. This technique visualizes long-range (2-3 bond) couplings.

The HMBC Logic Flow

We trace the connectivity from the known Picolinic Acid "anchor” (the C2-Carboxyl group).
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Caption: Figure 2. HMBC correlation logic. The correlation between the aromatic proton and
the carboxylic acid carbon is the specific fingerprint for the H3 position.

Interpretation:
« |dentify the proton showing a correlation to the Carboxyl Carbon.[3] This must be H3.
e Observe the coupling of H3 to the Carbon bearing the Chlorine (C4).

o |f the structure were 5-chloro-6-hydroxy, the proton at position 4 would show different
correlations (likely to both C2 and C6, but with different chemical shifts for the C-CI carbon).
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Summary of Diagnostic Data

The following table summarizes the expected spectral data for 4-Chloro-6-hydroxypicolinic

acid in DMSO-d6.

. Approx.[2][4] o :
Nucleus Signal Type . Multiplicity Assighment
Shift (ppm)
. Doublet ( H5 (Ortho to
1H Aromatic 6.8-7.2 _ ]
Hz) C=0 of pyridone)
] Doublet ( H3 (Ortho to
1H Aromatic 75-78
Hz) COOH)
_ NH (Pyridone) /

1H Exchangeable 10.0-13.0 Broad Singlet

COOH

. C6 (Pyridone

13C Carbonyl 162 - 165 Singlet

Carbonyl)

] C7 (Carboxylic

13C Carbonyl 165 - 170 Singlet )

Acid)
13C Quaternary 142 - 146 Singlet C4 (C-Cl)
13C Methine 105 - 115 Singlet C5
13C Methine 120 - 130 Singlet C3
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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